molecular formula C22H28O5 B193502 Dexamethasone 9,11-Epoxide CAS No. 24916-90-3

Dexamethasone 9,11-Epoxide

Cat. No. B193502
CAS RN: 24916-90-3
M. Wt: 372.5 g/mol
InChI Key: GBDXNHBVYAMODG-QDBZYVRYSA-N
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Description

Dexamethasone 9,11-Epoxide is a potential impurity found in preparations of dexamethasone . It is an autooxidative degradation product formed under alkaline conditions . The formal name is 9beta,11beta-epoxy-17,21-dihydroxy-16alpha-methyl-pregna-1,4-diene-3,20-dione .


Molecular Structure Analysis

The molecular structure of Dexamethasone 9,11-Epoxide is confirmed by LC-MS and NMR analysis . The structure shows cyclization within the C17-C21 region .


Physical And Chemical Properties Analysis

The molecular formula of Dexamethasone 9,11-Epoxide is C22H28O5 . Its molecular weight is 372.5 g/mol . The IUPAC name is (1 S ,2 S ,10 S ,11 S ,13 R ,14 R ,15 S ,17 S )-14-hydroxy-14- (2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo [8.8.0.0 1,17 .0 2,7 .0 11,15 ]octadeca-3,6-dien-5-one .

Scientific Research Applications

  • Synthesis Improvements : A new process for synthesizing corticosteroid 9,11β-epoxides, which include dexamethasone, was developed. This process uses PCl5-mediated regioselective dehydration and has been implemented in full-scale production, significantly improving yield and product quality (Fu, Tann, & Thiruvengadam, 2001).

  • Investigating Isozymes : Dexamethasone is used to test the sensitivity of the hypothalamic-pituitary-adrenal axis and to differentiate between the activities of isozymes of 11 beta-hydroxysteroid dehydrogenase. This research developed an assay for dexamethasone and 11-dehydrodexamethasone and confirmed that dexamethasone is a substrate for 11 beta-HSD2 but not 11 beta-HSD1 (Best, Nelson, & Walker, 1997).

  • From Tigogenin to Dexamethasone : Dexamethasone was synthesized from tigogenin in 14 steps, showcasing the process of introduction of various chemical groups into the steroid molecule (Ru, 1989).

  • Cardiovascular Side Effects : Research on the effects of therapeutic doses of dexamethasone revealed its impact on cardiovascular functions. It causes hypertension, arrhythmias, and cardiac remodeling, highlighting the role of oxidative stress and reactive oxygen species in these side effects (Macedo et al., 2019).

  • Regulating Cell Growth and Differentiation : Dexamethasone was found to act as a distinct modulator of growth and maturation in cultured suckling rat hepatocytes, impacting the production of various cell markers and enzymes (Baribault & Marceau, 1986).

  • Metabolism Disorders in Chickens : Long-term treatment with dexamethasone in broiler chickens led to oxidative stress and metabolic disorders, including impacts on glucose and lipid metabolism (Lv et al., 2018).

  • Prenatal Treatment Effects : Prenatal treatment with dexamethasone showed significant survival improvements in newborn rats during prolonged high O2 exposure. This was attributed to the accelerated maturation of the lung antioxidant enzyme system (Frank, 1992).

  • Autooxidation Mechanism : Dexamethasone and its epoxide variant undergo autooxidation under strong alkaline conditions. This study proposed a mechanism for this oxidation, which is crucial for understanding the stability and degradation of these compounds (Li, Chen, Monteiro, & Rustum, 2009).

properties

IUPAC Name

(1S,2S,10S,11S,13R,14R,15S,17S)-14-hydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,23,26H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18+,19+,20+,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDXNHBVYAMODG-QDBZYVRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862499
Record name Dexamethasone 9,11-epoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexamethasone 9,11-Epoxide

CAS RN

24916-90-3
Record name Dexamethasone 9,11-epoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24916-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexamethasone 9,11-epoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024916903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexamethasone 9,11-epoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9β,11β-epoxy-17,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.284
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXAMETHASONE 9,11-EPOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45O198JS6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Li, B Chen, S Monteiro, AM Rustum - Tetrahedron Letters, 2009 - Elsevier
Corticosteroids and related compounds containing the 20-keto-21-hydroxyl side chain such as betamethasone, betamethasone 9,11-epoxide, dexamethasone, and dexamethasone 9,…
Number of citations: 22 www.sciencedirect.com
G Yang, J Guo, H Yuan, L Sun, L Sha - Journal of Chromatography A, 2023 - Elsevier
The presence of glucocorticoids in healthy foods has recently become a topic of concern because of their side effects. In this study, we developed a method based on ultra-performance …
Number of citations: 2 www.sciencedirect.com

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